(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]
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Overview
Description
(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone] is a chemical compound known for its unique structure and properties It consists of a 1,4-phenylene core with two dibenzo[b,d]furan-2-yl groups attached via methanone linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone] typically involves the reaction of 1,4-dibromobenzene with dibenzo[b,d]furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to oxidation using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenylene and dibenzo[b,d]furan rings.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in acetic acid for bromination.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Brominated derivatives.
Scientific Research Applications
(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone] involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1,4-Phenylene)bis[(dibenzo[b,d]thiophene-2-yl)methanone]: Similar structure but with sulfur atoms in place of oxygen atoms in the furan rings.
(1,4-Phenylene)bis[(dibenzo[b,d]pyrrole-2-yl)methanone]: Contains nitrogen atoms in the heterocyclic rings instead of oxygen.
Uniqueness
(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone] is unique due to its specific arrangement of furan rings and methanone linkages, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
65512-57-4 |
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Molecular Formula |
C32H18O4 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
[4-(dibenzofuran-2-carbonyl)phenyl]-dibenzofuran-2-ylmethanone |
InChI |
InChI=1S/C32H18O4/c33-31(21-13-15-29-25(17-21)23-5-1-3-7-27(23)35-29)19-9-11-20(12-10-19)32(34)22-14-16-30-26(18-22)24-6-2-4-8-28(24)36-30/h1-18H |
InChI Key |
MPZAIHHADZBSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC6=C(C=C5)OC7=CC=CC=C76 |
Origin of Product |
United States |
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